Pinometostat - 1380288-87-8

Pinometostat

Catalog Number: EVT-288129
CAS Number: 1380288-87-8
Molecular Formula: C30H42N8O3
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pinometostat (EPZ-5676) is a first-in-class, small molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [] It is classified as a S-Adenosyl Methionine (SAM) competitive inhibitor. [] Pinometostat plays a crucial role in scientific research as a tool to study DOT1L function and as a potential therapeutic agent for the treatment of leukemia, particularly those harboring rearrangements of the MLL gene. []

Future Directions
  • Development of More Effective DOT1L Inhibitors: There is a need to develop DOT1L inhibitors with improved pharmacokinetic properties, such as oral bioavailability and sustained target inhibition, to overcome the limitations of continuous intravenous infusion. []
  • Optimization of Combination Therapies: Further preclinical and clinical studies are needed to optimize combination therapies involving Pinometostat and other anti-cancer agents to enhance its efficacy and prevent the development of resistance. [, , , ]
  • Exploration of DOT1L Inhibition in Other Cancers: Recent studies have suggested that DOT1L may play a role in other cancer types besides leukemia, prompting further investigation of DOT1L inhibitors in a broader range of malignancies. [, ]
  • Understanding the Role of DOT1L in Normal Hematopoiesis: A deeper understanding of the role of DOT1L in normal hematopoiesis is critical for developing safer and more effective therapies targeting this enzyme. []

S-Adenosyl Methionine (SAM)

  • Compound Description: S-Adenosyl methionine (SAM) is a co-substrate for many methyltransferases, including DOT1L. [, ] Pinometostat exerts its inhibitory effect by competing with SAM for binding to DOT1L. []

EPZ004777

  • Compound Description: EPZ004777 is a first-generation DOT1L inhibitor based on a nucleoside scaffold. [] While it demonstrated potent in vitro activity, its poor pharmacokinetic properties limited its clinical development. []

MU1656

  • Compound Description: MU1656 is a carbocyclic C-nucleoside analog of EPZ004777, designed to overcome the limitations of the first-generation DOT1L inhibitors. [] It exhibits potent and selective inhibition of DOT1L in vitro and in cells, with improved metabolic stability and lower in vivo toxicity compared to Pinometostat. []

Decitabine

  • Compound Description: Decitabine is a DNA methyltransferase inhibitor. [] While it has shown in vitro cytotoxicity in KMT2A-rearranged ALL, its in vivo efficacy remains unclear. []
Overview

Pinometostat, also known as EPZ-5676, is a small molecule inhibitor specifically targeting the enzyme DOT1L (Disruptor of telomeric silencing 1-like), which is involved in the methylation of histone H3 at lysine 79. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of acute leukemia characterized by MLL (mixed lineage leukemia) gene rearrangements. Pinometostat was developed by Epizyme and has undergone various clinical trials to assess its efficacy and safety in patients with relapsed or refractory MLL-r acute leukemia .

Source

Pinometostat is synthesized from commercially available starting materials through a series of chemical reactions designed to enhance its potency and metabolic stability. The compound has been extensively studied in preclinical models, demonstrating significant antitumor activity against MLL-r leukemia .

Classification

Pinometostat is classified as a DOT1L inhibitor and belongs to the broader category of histone methyltransferase inhibitors. Its primary mechanism involves inhibiting the enzymatic activity of DOT1L, thereby preventing the methylation of histone H3 at lysine 79, which plays a crucial role in the regulation of gene expression associated with leukemia .

Synthesis Analysis

Methods

The synthesis of Pinometostat involves multiple steps that focus on modifying its chemical structure to improve its pharmacological properties. The synthetic route includes protecting group strategies, coupling reactions, and deprotection steps to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

Pinometostat has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The precise stereochemistry is crucial for its interaction with DOT1L.

Data

  • Molecular Formula: C₁₉H₂₅N₅O₄
  • Molecular Weight: 385.44 g/mol
  • Key Features: The structure includes a cyclopentane moiety and various nitrogen-containing groups that enhance its binding affinity to DOT1L .
Chemical Reactions Analysis

Reactions

Pinometostat undergoes several chemical reactions during its synthesis and biological activity:

  1. Formation of Ureas: A critical step involves forming urea linkages that stabilize the compound.
  2. Reductive Amination: This reaction is essential for constructing the final product by coupling amines with carbonyl compounds.

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .

Mechanism of Action

Process

Pinometostat exerts its therapeutic effects primarily through the inhibition of DOT1L, leading to decreased levels of histone H3K79 methylation. This modification is associated with oncogenic transcriptional programs in MLL-r leukemia.

Data

  • Inhibition Studies: In vitro studies demonstrate that Pinometostat has an IC₅₀ value around 4.7 nM against DOT1L, indicating high potency .
  • Cellular Effects: Treatment with Pinometostat results in altered gene expression profiles, including upregulation of tumor suppressor genes and downregulation of oncogenes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Pinometostat exhibits metabolic stability, although certain modifications may lead to degradation pathways such as hydroxylation.
  • Reactivity: The presence of functional groups allows for interactions with biological targets, particularly enzymes involved in histone modification .
Applications

Scientific Uses

Pinometostat is primarily investigated for its role as an antitumor agent in hematological malignancies, specifically:

  • Acute Leukemia Treatment: It has shown promise in clinical trials for patients with MLL-r acute leukemia.
  • Research Tool: Used in studies exploring epigenetic regulation and histone methylation dynamics.

Properties

CAS Number

1380288-87-8

Product Name

Pinometostat

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N

SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ5676; EPZ-5676; EPZ 5676; Pinometostat.

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.